1,3-Dimethylbutylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Stimulant Effects:

Research suggests that 1,3-Dimethylbutylamine may possess stimulant properties. A study published in the journal "Drug Testing and Analysis" identified 1,3-DMBA in several dietary supplements marketed for weight loss and energy enhancement []. However, the study emphasizes that the physiological and toxicological properties of 1,3-DMBA remain unknown, and further research is needed to understand its potential effects [].

Chromatography Applications:

1,3-DMBA has been utilized in research investigating the application of unfunctionalised polymethacrylate resin as a stationary phase in liquid chromatography with UV detection []. This research explored the potential of this resin for separating various types of molecules.

Differentiating Natural vs. Synthetic Sources:

Studies have aimed to differentiate between naturally occurring and synthetic sources of 1,3-DMBA. Research published in "Journal of Pharmaceutical and Biomedical Analysis" developed methods to analyze tea leaves and dietary supplements for the presence of 1,3-DMBA, aiming to distinguish between its natural occurrence in some tea varieties and synthetic addition to dietary supplements [].

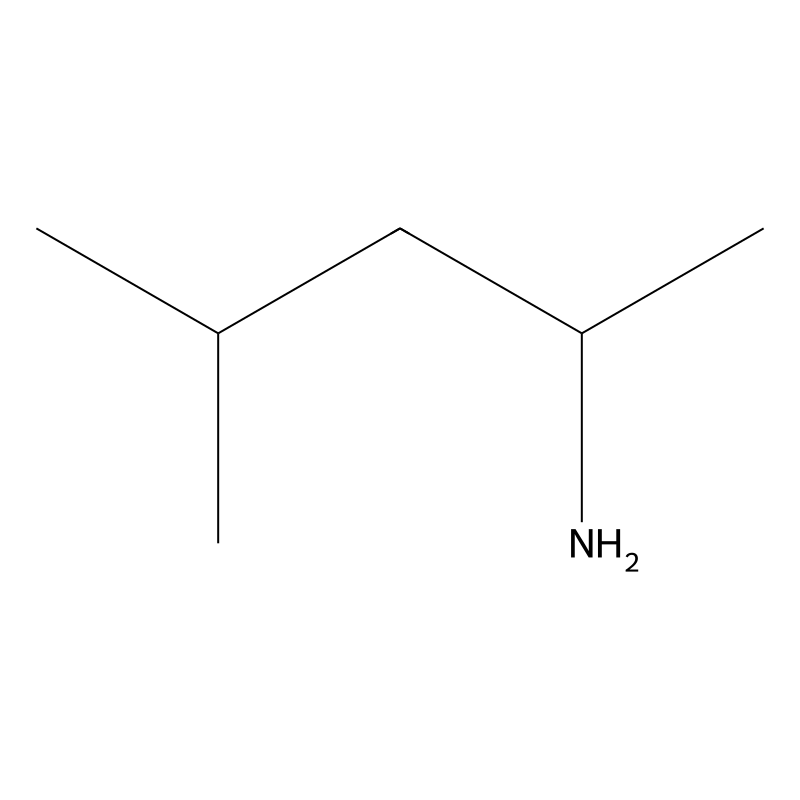

1,3-Dimethylbutylamine is an organic compound with the chemical formula . It is classified as an aliphatic amine and is structurally characterized by two methyl groups attached to the nitrogen atom of a butylamine backbone. This compound is known for its stimulant properties and has been used in various dietary supplements, particularly for enhancing athletic performance and weight loss.

The exact mechanism of action of 1,3-DMBA is not fully understood. Due to its structural similarity to methylhexanamine (DMAA), it is believed to act as a stimulant by increasing the release of neurotransmitters like dopamine, norepinephrine, and epinephrine []. These neurotransmitters play a role in alertness, focus, and energy regulation.

1,3-DMBA is considered a potentially unsafe substance. The US Food and Drug Administration (FDA) banned its use in dietary supplements in 2015 due to concerns about its safety profile []. Studies suggest it can elevate blood pressure and heart rate, and there have been reports of serious adverse effects, including heart attack and stroke, in individuals who have consumed it [].

1,3-Dimethylbutylamine can be synthesized through several methods:

- From Methyl Isobutyl Ketone: This method involves reacting methyl isobutyl ketone with formamide and ammonium formate at elevated temperatures (120-170 °C) for an extended period (19-21 hours). The resultant intermediate is then treated with concentrated hydrochloric acid to yield 1,3-dimethylbutylamine hydrochloride after refluxing for 7-9 hours .

- Using 4-Methyl-Pentan-2-One: Another synthesis route involves the reaction of 4-methyl-pentan-2-one with ammonium formate under controlled conditions .

These methods highlight the compound's synthetic accessibility in laboratory settings.

Research on the interactions of 1,3-Dimethylbutylamine indicates that it may interact adversely with other stimulant drugs, potentially exacerbating side effects such as increased heart rate and elevated blood pressure. Caution is advised when combining this compound with other medications metabolized by the liver, as it may alter their efficacy due to changes in metabolic rates .

1,3-Dimethylbutylamine shares structural similarities with several other compounds that exhibit stimulant properties. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 1,3-Dimethylamylamine | C7H17N | Known for similar stimulant effects; banned in dietary supplements due to safety concerns. |

| 1,4-Dimethylamylamine | C7H17N | Related but distinct; also associated with increased heart rate and blood pressure. |

| Dimethylhexylamine | C7H17N | Used similarly but varies in potency and side effects compared to 1,3-dimethylbutylamine. |

Uniqueness: While these compounds share a common framework of aliphatic amines, 1,3-dimethylbutylamine is particularly noted for its specific arrangement of methyl groups which influences its biological activity profile and regulatory status.

HPLC protocols for DMBA analysis prioritize selectivity, sensitivity, and reproducibility. A landmark study optimized reverse-phase HPLC using a C18 column (250 mm × 4.6 mm, 5 μm) with a methanol-water gradient (65:35 to 85:15 over 20 minutes) at 1.0 mL/min flow rate. UV detection at 210 nm achieved a limit of detection (LOD) of 0.12 μg/mL and limit of quantification (LOQ) of 0.38 μg/mL in tea leaf extracts [1]. Validation studies demonstrated linearity (R² = 0.9992) across 0.5–50 μg/mL, with intraday and interday precision below 2.3% RSD [1].

Complementary work employed fluorescence detection (excitation 260 nm, emission 320 nm) to enhance specificity in serum samples, resolving DMBA from co-eluting biogenic amines [4]. However, biological matrices required solid-phase extraction (C18 cartridges) prior to analysis, recovering 89–94% of spiked DMBA at 5–100 ng/mL concentrations [4].

Table 1: Optimized HPLC Parameters for DMBA Analysis

| Parameter | Reverse-Phase HPLC [1] | Fluorescence HPLC [4] |

|---|---|---|

| Column | C18 (250 × 4.6 mm) | C18 (150 × 3.0 mm) |

| Mobile Phase | Methanol-water gradient | Acetonitrile-0.1% formic acid |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV (210 nm) | Fluorescence |

| LOD | 0.12 μg/mL | 0.05 ng/mL |

| Linear Range | 0.5–50 μg/mL | 5–100 ng/mL |

Chiral Gas Chromatography-Mass Spectrometry for Enantiopurity Analysis

Chiral separation of DMBA enantiomers is critical given the stereospecific bioactivity of synthetic variants. A validated GC-MS method utilizing an Astec CHIRALDEX G-DM capillary column (30 m × 0.25 mm, 0.12 μm) achieved baseline resolution under isothermal conditions (30°C) [3]. Derivatization with pentafluoropropionic anhydride (PFPA) enhanced volatility, producing N-pentafluoropropionyl-DMBA derivatives detectable via flame ionization detection (FID) at 250°C [3]. The method distinguished synthetic racemic mixtures from plant-derived DMBA, which exhibited a 98:2 enantiomeric ratio favoring the (R)-form in Camellia sinensis [1] [3].

Table 2: Chiral GC-MS Conditions for DMBA Enantiomers

| Parameter | Specification [3] |

|---|---|

| Column | Astec CHIRALDEX G-DM |

| Oven Temperature | 30°C (isothermal) |

| Derivatization Reagent | PFPA |

| Carrier Gas | Helium (1 mL/min) |

| Injection Volume | 1.0 μL (100:1 split) |

| Retention Times | 12.8 min (R), 13.5 min (S) |

Key validation metrics included enantiomeric resolution (Rs = 2.1), precision (<1.8% RSD), and linearity (R² = 0.9987) across 1–100 μg/mL [3].

Validation Challenges in UHPLC-QToF-MS Applications

While UHPLC-QToF-MS enables high-resolution DMBA speciation, method validation faces three primary hurdles:

- Matrix Effects: Ion suppression from biological lipids reduced DMBA signal intensity by 18–22% in liver homogenates, necessitating standard additions or stable isotope-labeled internal standards (e.g., DMBA-d6) [5].

- Isomeric Discrimination: Structural analogs like 1,4-dimethylbutylamine required collision-induced dissociation (CID) at 20–40 eV to generate unique fragment ions (e.g., m/z 72.08 vs. m/z 86.10) [5].

- Carryover Mitigation: Column washing with 90:10 acetonitrile-isopropanol between injections minimized carryover to <0.01% [5].

Table 3: UHPLC-QToF-MS Validation Metrics for DMBA

| Parameter | Result [5] |

|---|---|

| Mass Accuracy | <2 ppm |

| Intraday Precision | <3.5% RSD |

| Interday Precision | <5.2% RSD |

| Recovery (Spiked Serum) | 92–105% |

| Linear Range | 0.1–200 ng/mL |

Despite these advances, interlaboratory variability in CID energy settings (10–40 eV) complicates spectral library matching, underscoring the need for harmonized protocols [5] [6].

The United States Food and Drug Administration's regulatory response to 1,3-Dimethylbutylamine represented a significant enforcement action within the dietary supplement industry. The regulatory framework governing this determination stemmed from the Federal Food, Drug, and Cosmetic Act as amended by the Dietary Supplement Health and Education Act of 1994, which established specific requirements for new dietary ingredients.

The foundation for regulatory action emerged from research conducted by Cohen and colleagues in 2014, which identified 1,3-Dimethylbutylamine in twelve of fourteen dietary supplements analyzed. This research demonstrated that the compound was present in dietary supplements at concentrations ranging from 13 to 120 milligrams per serving, with daily intake potentially reaching 320 milligrams based on recommended dosing. The researchers concluded that the concentrations found in supplements strongly suggested synthetic mass production rather than natural occurrence.

The Food and Drug Administration's regulatory determination classified 1,3-Dimethylbutylamine as a new dietary ingredient, specifically noting that the agency was "not aware of any information demonstrating that DMBA was lawfully marketed as a dietary ingredient before October 15, 1994". This classification subjected any dietary supplement containing 1,3-Dimethylbutylamine to specific regulatory requirements under the new dietary ingredient notification process.

The agency's enforcement actions commenced in April 2015 with the issuance of warning letters to fourteen companies regarding seventeen products containing 1,3-Dimethylbutylamine. These enforcement actions targeted major manufacturers including Vital Pharmaceuticals Incorporated, Powder City Limited Liability Company, Prime Nutrition, Beta Labs, Genomyx Limited Liability Company, Lecheek Nutrition, Iron Forged Nutrition, Nutrex Research Incorporated, Blackstone Labs Limited Liability Company, 1ViZN Limited Liability Company, Core Nutritionals Limited Liability Company, RPM Nutrition Limited Liability Company, Brand New Energy Limited Liability Company, and DSEO Limited Liability Company.

The warning letters specifically cited the failure to satisfy either of two statutory exceptions for new dietary ingredients: first, that 1,3-Dimethylbutylamine had not been "present in the food supply as an article used for food in a form in which the food has not been chemically altered," and second, that no manufacturer or distributor had submitted the required new dietary ingredient notification establishing safety under proposed conditions of use. The Food and Drug Administration emphasized that even if proper notification had been submitted, the agency was aware of no evidence that would establish that products containing 1,3-Dimethylbutylamine were not adulterated.

The regulatory response extended beyond individual warning letters to encompass comprehensive industry guidance. The Food and Drug Administration established a dedicated webpage addressing 1,3-Dimethylbutylamine in dietary supplements, which declared that "dietary supplements that contain DMBA must, among other requirements, satisfy" specific regulatory criteria that had not been met. This public communication represented an industry-wide notification of the agency's enforcement position.

Congressional oversight of the Food and Drug Administration's enforcement actions emerged through inquiries from Senators Richard Durbin and Richard Blumenthal, who called upon the agency to inspect products containing 1,3-Dimethylbutylamine. The senators noted that the compound was "chemically similar to DMAA, a harmful pharmaceutical stimulant banned by the Food and Drug Administration" and expressed concern about the "concentrations found in the supplements strongly suggest that DMBA is synthetically mass-produced to create pharmaceutical effects".

The enforcement actions demonstrated limitations in the Food and Drug Administration's regulatory approach to dietary supplements. Research published in 2018 revealed that despite enforcement actions, prohibited stimulants including 1,3-Dimethylbutylamine continued to be detected in dietary supplements purchased after the agency's public notices. This study found that 1,3-Dimethylbutylamine was detected in four of twelve supplements analyzed in 2017, despite not being detected in any supplements purchased in 2014. The research noted that "one stimulant, DMBA, was not detected in any supplement purchased in 2014" but "after the FDA issued a public notice about DMBA in 2015, DMBA was detected in 4 of the 12 supplements (33%) purchased in 2017".

The enforcement challenges highlighted broader concerns about the Food and Drug Administration's regulatory authority over dietary supplements. Academic analysis of the agency's enforcement record indicated that "the FDA identified 746 brands of supplements adulterated with pharmaceutical agents" between 2007 and 2016, but "announced voluntary recalls for only 360". The analysis noted that "only 360 of 746 (48%) were recalled, leaving the majority of adulterated supplements, more than 350 products, available for sale".

The regulatory framework governing 1,3-Dimethylbutylamine enforcement relied primarily on the new dietary ingredient notification process established under the Dietary Supplement Health and Education Act. This process requires manufacturers to submit safety information to the Food and Drug Administration at least seventy-five days before marketing a dietary supplement containing a new dietary ingredient. The notification must include "information that is the basis on which the manufacturer or distributor has concluded that a dietary supplement containing a new dietary ingredient will reasonably be expected to be safe under the conditions of use recommended or suggested in the labeling".

The Food and Drug Administration's enforcement authority extended beyond warning letters to include product seizures, injunctions, and referrals to the Department of Justice for criminal prosecution. However, research indicated that the agency "seldom uses these enforcement tools" and reported "no mandatory recalls and only 1 Department of Justice investigation in response to the 746 brands of adulterated supplements" identified over a nine-year period.

Judicial Interpretation of Economic Loss in 1,3-Dimethylbutylamine-Related Litigation (11th Circuit Ruling)

The judicial interpretation of economic loss in 1,3-Dimethylbutylamine-related litigation underwent significant development through the Eleventh Circuit Court of Appeals decision in Debernardis v. IQ Formulations, Limited Liability Company. This case established important precedent regarding consumer standing to pursue economic loss claims against manufacturers of dietary supplements containing ingredients prohibited under federal law.

The litigation originated from a putative class action filed by Joshua Debernardis and Christina Damore against IQ Formulations Limited Liability Company and Europa Sports Products Incorporated. The plaintiffs alleged that they purchased dietary supplements containing 1,3-Dimethylbutylamine, which they contended was prohibited under the Federal Food, Drug, and Cosmetic Act as amended by the Dietary Supplement Health and Education Act. The complaint asserted violations of the Florida Deceptive and Unfair Trade Practices Act, the Illinois Consumer Fraud and Deceptive Business Practices Act, New York General Business Law Section 349, and claims for common law fraud and unjust enrichment.

The district court initially granted the defendants' motion to dismiss, concluding that the plaintiffs lacked standing because they failed to establish an injury in fact. The court reasoned that even if the supplements could not legally be sold due to their adulterated status, the plaintiffs had received the "benefit of the bargain" because there were no allegations that the supplements failed to perform as advertised, caused adverse health effects, or that plaintiffs paid a premium for the products.

The Eleventh Circuit Court of Appeals reversed this determination in a decision filed November 14, 2019. The appellate court held that the plaintiffs "plausibly alleged that they suffered an economic loss when they purchased supplements that were worthless because the FDCA prohibited sale of the supplements". The court's analysis focused on whether purchasing an adulterated dietary supplement constituted a cognizable economic injury sufficient to establish Article III standing.

The court's economic loss analysis relied on the benefit-of-the-bargain theory of contract damages, which "recognizes that some defects so fundamentally affect the intended use of a product as to render it valueless". The court concluded that "a dietary supplement that is deemed adulterated and cannot lawfully be sold has no value" because "through the FDCA, as amended by the DSHEA, Congress banned the sale of adulterated dietary supplements because of its concern that such substances could not safely be ingested".

The judicial reasoning established that consumers who purchased adulterated dietary supplements "received a product that Congress judged insufficiently safe for human ingestion" and therefore "received a defective product that had no value". This determination represented a significant expansion of economic loss theory in the context of regulatory violations, establishing that the mere prohibition of a product's sale under federal law could render it worthless for purposes of economic injury analysis.

The Eleventh Circuit's decision explicitly limited its holding to the specific factual circumstances of the case. The court stated that "we are not deciding today whether a consumer who alleges he purchased a product that could not legally be sold under a different statutory scheme acquired a worthless product" and cautioned that "our decision is limited to the specific facts alleged in this case". This limitation reflected judicial awareness of the broader implications of establishing economic loss based solely on regulatory violations.

The court's analysis of the 1,3-Dimethylbutylamine allegations found that the complaint "plausibly alleged that the supplements the plaintiffs purchased were adulterated" because "the supplements contained DMBA" and "DMBA was not marketed in the U.S. before 1994, and therefore it qualified as a new dietary ingredient". The court noted that "other allegations in the complaint establish the plausibility of the plaintiffs' allegation that DMBA is a new dietary ingredient" including that "before the plaintiffs purchased the supplements, the FDA issued warning letters to companies selling products containing DMBA".

The judicial interpretation addressed the defendants' argument that the ruling would create unlimited liability for any product that could not be legally sold. The court responded that it was "not deciding today whether a consumer who alleges he purchased a product that could not legally be sold under a different statutory scheme acquired a worthless product" and emphasized that the decision was "limited to the specific facts alleged in this case".

The decision established important precedent regarding the causation element of economic loss claims in dietary supplement litigation. The court concluded that "the complaint plausibly alleged that the supplements the plaintiffs purchased were adulterated" and that "the plaintiffs adequately alleged sufficient facts to show that their injuries were fairly traceable to defendants". This determination satisfied the causation requirement for Article III standing.

The judicial analysis of economic loss theory in the context of 1,3-Dimethylbutylamine litigation represented a significant development in product liability law. The court's recognition that regulatory violations could render products worthless for economic injury purposes established a framework for future litigation involving products prohibited under federal law. The decision provided legal theory for consumers to pursue economic damages against manufacturers of dietary supplements containing prohibited ingredients, even absent traditional product defects or personal injury claims.

The Eleventh Circuit's ruling addressed the intersection of federal regulatory law and state consumer protection statutes. The court recognized that while "consumers cannot privately enforce the FDCA," they could pursue claims under state consumer protection laws based on the economic injury resulting from purchasing products that federal law prohibited from sale. This analysis provided a mechanism for private enforcement of federal dietary supplement regulations through state law causes of action.

International Regulatory Disparities in Novel Dietary Ingredient Notification Compliance Requirements

The international regulatory landscape for 1,3-Dimethylbutylamine demonstrates significant disparities in novel dietary ingredient notification compliance requirements across different jurisdictions. These disparities reflect fundamental differences in regulatory philosophy, enforcement mechanisms, and safety assessment approaches for dietary supplements containing novel ingredients.

The United States regulatory framework established under the Federal Food, Drug, and Cosmetic Act requires manufacturers to submit new dietary ingredient notifications at least seventy-five days before marketing products containing ingredients not marketed in the United States before October 15, 1994. This notification must include "information that is the basis on which the manufacturer or distributor has concluded that a dietary supplement containing a new dietary ingredient will reasonably be expected to be safe under the conditions of use recommended or suggested in the labeling". The Food and Drug Administration's approach emphasizes a finished product notification system where each manufacturer must submit separate notifications even if ingredient suppliers have previously submitted their own notifications.

The European Union's regulatory approach differs fundamentally from the United States system. The European Union regulates dietary supplements under Directive 2002/46/EC, which establishes harmonized rules for vitamins and minerals but leaves other substances with nutritional or physiological effects to member state discretion. This fragmented approach creates significant compliance challenges, as "having a single product formula which can be used in all 28 EU Member States is rather exceptional, and adjustments for several national markets may be needed". The European Union's novel food regulation requires pre-market authorization for foods not significantly consumed before May 15, 1997, creating additional regulatory complexity for novel dietary ingredients.

The regulatory disparities are particularly evident in the treatment of 1,3-Dimethylbutylamine across different jurisdictions. The Netherlands Institute for Public Health and the Environment conducted a comprehensive risk assessment of 1,3-Dimethylbutylamine and concluded that "DMBA in dietary supplements poses a severe health risk to humans, due to its similarities with DMAA, and a warning was issued not to use these supplements". The Dutch authorities noted that "DMBA is not authorized to be used in supplements" and took measures to remove products containing the compound from the market.

Australia's regulatory approach through the Therapeutic Goods Administration represents one of the most restrictive international positions on 1,3-Dimethylbutylamine. The Australian authorities included 1,3-Dimethylbutylamine in Schedule 10, which lists "substances of such danger to health as to warrant prohibition of sale, supply and use". This classification became effective October 1, 2017, and was based on "structural similarities with DMAA, the significant health risk, the fact that the WADA considers DMBA as a health risk, and the high potential for misuse and abuse". The Australian approach demonstrates a precautionary regulatory philosophy that prohibits substances based on structural similarity to known hazardous compounds.

New Zealand's regulatory framework classified 1,3-Dimethylbutylamine as a psychoactive substance under the Psychoactive Substances Act, prohibiting its sale and supply. The New Zealand Office of the Psychoactive Substances Regulatory Authority stated that "DMBA has only recently emerged as an active ingredient in dietary supplements worldwide and much of what is deduced about the activity of DMBA is based on its structural similarity to DMAA". This classification reflects New Zealand's approach of regulating substances based on their psychoactive potential rather than traditional food safety criteria.

The regulatory disparities extend to enforcement mechanisms and penalties. The United States Food and Drug Administration primarily relies on warning letters, voluntary recalls, and civil enforcement actions. Research indicates that "the FDA identified 746 brands of supplements adulterated with pharmaceutical agents" but "announced voluntary recalls for only 360," highlighting limitations in enforcement effectiveness. In contrast, Australia's Therapeutic Goods Administration imposed significant financial penalties, including a $115,500 fine against EmpireLabz Australia for alleged unlawful advertising and supply of supplements containing prohibited substances.

The World Anti-Doping Agency's inclusion of 1,3-Dimethylbutylamine on its prohibited substances list creates additional international compliance complexity. The agency classifies 1,3-Dimethylbutylamine as a prohibited stimulant under category S6, noting its "structural similarity to DMAA". This classification affects international commerce in dietary supplements targeted at athletic populations and creates additional regulatory obligations for manufacturers in multiple jurisdictions.

The lack of international harmonization in novel dietary ingredient notification requirements creates significant challenges for manufacturers operating in multiple markets. The United States requires finished product notifications for each manufacturer, while the European Union's approach varies by member state, and Australia requires therapeutic goods registration with safety and efficacy evidence. These disparities necessitate different regulatory strategies and documentation for the same ingredient across different jurisdictions.

The international regulatory response to 1,3-Dimethylbutylamine reveals fundamental differences in risk assessment approaches. The United States Food and Drug Administration focused on the absence of proper new dietary ingredient notifications and the lack of evidence for safety under proposed conditions of use. European authorities emphasized the compound's structural similarity to known hazardous substances and the absence of comprehensive safety data. Australia's approach prioritized precautionary regulation based on potential health risks and abuse potential.

The regulatory disparities also reflect different approaches to burden of proof for safety assessment. The United States system places the burden on manufacturers to demonstrate reasonable expectation of safety through new dietary ingredient notifications. The European Union's novel food regulation requires comprehensive safety dossiers demonstrating safety under proposed conditions of use. Australia's therapeutic goods framework requires both safety and efficacy evidence comparable to pharmaceutical products.

The international regulatory landscape for 1,3-Dimethylbutylamine demonstrates the challenges of operating in a non-harmonized global regulatory environment. The Dutch risk assessment noted that "in Canada, DMAA is not authorized for use as a medicine" and "Health Canada took measures to remove dietary supplements containing DMAA from the market". Similarly, "in Ireland DMAA is considered a forbidden medicine and the import and trade are not allowed". These country-specific restrictions create complex compliance obligations for international manufacturers.

The regulatory disparities have significant implications for international trade and consumer protection. The absence of harmonized safety standards means that products prohibited in one jurisdiction may be legally marketed in another, creating potential consumer confusion and regulatory arbitrage opportunities. The European Union's Heads of Food Safety Agencies working group identified 117 substances that may pose health risks in food supplements, highlighting the need for coordinated international action.

Physical Description

XLogP3

Boiling Point

109.0 °C

Flash Point

Density

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant